Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)-
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Overview
Description
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, antimicrobial, and antiviral activities. This compound has also been investigated for its potential use in the development of organic electronic devices, such as organic solar cells and light-emitting diodes.
Mechanism Of Action
The mechanism of action of acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- is not fully understood. However, it has been proposed that the compound may exert its antitumor activity by inhibiting the activity of enzymes involved in DNA synthesis and repair. The antimicrobial and antiviral activities of this compound may be due to its ability to disrupt the cell membrane of microorganisms and viruses.
Biochemical And Physiological Effects
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been reported to exhibit anti-inflammatory and antioxidant activities.
Advantages And Limitations For Lab Experiments
One of the advantages of using acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a suitable candidate for various experiments. However, one of the limitations of using this compound is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be implemented.
Future Directions
There are several future directions for the research on acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)-. One potential area of research is the development of new synthetic methods for this compound, which could lead to improved yields and purity. Another direction is the investigation of its potential applications in the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxic effects.
Synthesis Methods
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- can be synthesized using various methods. One of the most commonly used methods is the Knoevenagel condensation reaction between 4-methylbenzaldehyde and ethyl bromoacetate in the presence of a base catalyst. The resulting product is then treated with sodium hydroxide to obtain the final product.
properties
CAS RN |
149281-64-1 |
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Product Name |
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- |
Molecular Formula |
C14H11BrO4 |
Molecular Weight |
323.14 g/mol |
IUPAC Name |
methyl (2Z)-2-bromo-2-[5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C14H11BrO4/c1-8-3-5-9(6-4-8)11-7-10(16)13(19-11)12(15)14(17)18-2/h3-7H,1-2H3/b13-12- |
InChI Key |
REWJIKAWYZCPFX-SEYXRHQNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=O)/C(=C(\C(=O)OC)/Br)/O2 |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=C(C(=O)OC)Br)O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=C(C(=O)OC)Br)O2 |
synonyms |
Methyl bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate (Z)- |
Origin of Product |
United States |
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